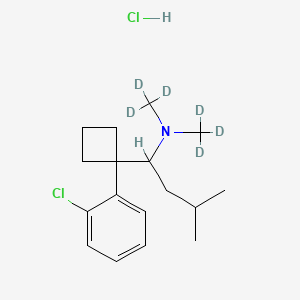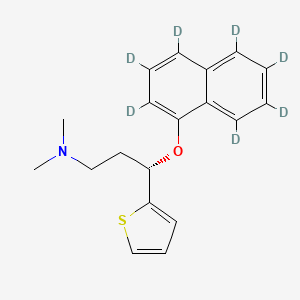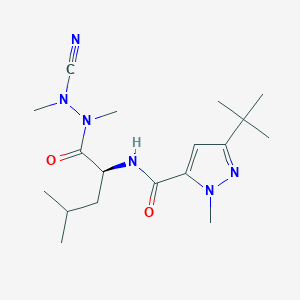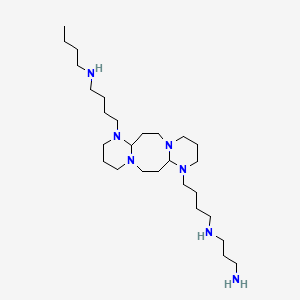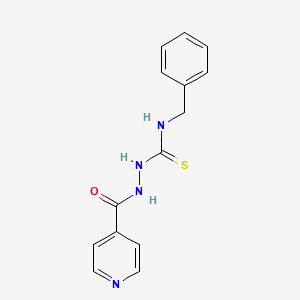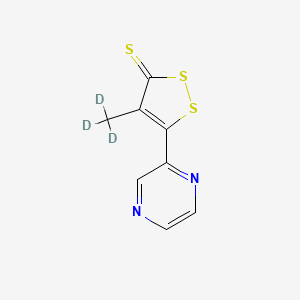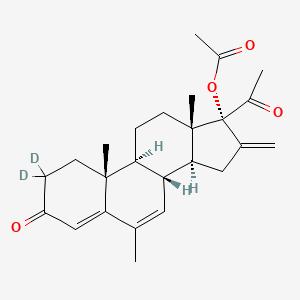
GABAA receptor agent 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'agent du récepteur GABAA 6 est un composé qui interagit avec le récepteur de type A de l'acide gamma-aminobutyrique, qui est un récepteur majeur de neurotransmetteur inhibiteur dans le système nerveux central. Ce récepteur joue un rôle crucial dans la régulation de l'excitabilité neuronale et est impliqué dans divers processus physiologiques et pharmacologiques .
Méthodes De Préparation
La synthèse de l'agent du récepteur GABAA 6 implique plusieurs étapes, notamment la sélection de sous-unités appropriées et la formation d'hétéropentamères. Les voies de synthèse et les conditions de réaction varient en fonction des sous-unités spécifiques utilisées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des systèmes automatisés pour assurer la cohérence et la pureté .
Analyse Des Réactions Chimiques
L'agent du récepteur GABAA 6 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'agent du récepteur GABAA 6 a de nombreuses applications de recherche scientifique. En chimie, il est utilisé pour étudier la structure et la fonction des récepteurs GABAA. En biologie, il aide à comprendre le rôle de ces récepteurs dans la signalisation neuronale et la fonction cérébrale. En médecine, il est utilisé dans le développement de médicaments pour traiter les troubles neuropsychiatriques tels que l'épilepsie, l'insomnie et l'anxiété. En outre, il a des applications industrielles dans la production de produits pharmaceutiques .
Mécanisme d'action
L'agent du récepteur GABAA 6 exerce ses effets en se liant au récepteur GABAA, ce qui module les canaux ioniques et hyperpolarise la membrane cellulaire. Cela empêche la transmission des potentiels d'action, conduisant à un effet inhibiteur sur l'activité neuronale. Les cibles moléculaires et les voies impliquées comprennent diverses sous-unités du récepteur GABAA et les voies de signalisation associées .
Applications De Recherche Scientifique
GABAA receptor agent 6 has numerous scientific research applications. In chemistry, it is used to study the structure and function of GABAA receptors. In biology, it helps in understanding the role of these receptors in neuronal signaling and brain function. In medicine, it is used in the development of drugs for treating neuropsychiatric disorders such as epilepsy, insomnia, and anxiety. Additionally, it has industrial applications in the production of pharmaceuticals .
Mécanisme D'action
GABAA receptor agent 6 exerts its effects by binding to the GABAA receptor, which modulates ion channels and hyperpolarizes the cell membrane. This prevents the transmission of action potentials, leading to an inhibitory effect on neuronal activity. The molecular targets and pathways involved include various subunits of the GABAA receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
L'agent du récepteur GABAA 6 est unique dans son interaction spécifique avec le récepteur GABAA. Les composés similaires comprennent d'autres modulateurs du récepteur GABAA tels que les benzodiazépines, les barbituriques et les anesthésiques. Ces composés interagissent également avec le récepteur GABAA mais peuvent avoir des sites de liaison et des effets pharmacologiques différents .
Propriétés
Formule moléculaire |
C18H25N3O2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-14(22)20-16-4-2-3-15(13-16)17(23)21-11-7-18(8-12-21)5-9-19-10-6-18/h2-4,13,19H,5-12H2,1H3,(H,20,22) |
Clé InChI |
DCGKLGYFWMHNPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





